molecular formula C21H15N3O B3865188 N'-(9-anthrylmethylene)-2-pyridinecarbohydrazide

N'-(9-anthrylmethylene)-2-pyridinecarbohydrazide

Cat. No. B3865188
M. Wt: 325.4 g/mol
InChI Key: LOVBAVDGSNDMLO-OEAKJJBVSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N'-(9-anthrylmethylene)-2-pyridinecarbohydrazide, also known as APH, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound belongs to the class of hydrazones and has been found to exhibit a wide range of biochemical and physiological effects that make it an attractive candidate for various laboratory experiments.

Mechanism of Action

The mechanism of action of N'-(9-anthrylmethylene)-2-pyridinecarbohydrazide is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways that play a crucial role in the development and progression of various diseases. It has been found to inhibit the activity of various enzymes such as xanthine oxidase, cyclooxygenase, and lipoxygenase, which are involved in the production of reactive oxygen species and inflammation.
Biochemical and Physiological Effects:
N'-(9-anthrylmethylene)-2-pyridinecarbohydrazide has been found to exhibit a wide range of biochemical and physiological effects, including antioxidant, anti-inflammatory, and anticancer properties. It has been shown to scavenge free radicals and prevent lipid peroxidation, which can cause oxidative damage to cells and tissues. Additionally, it has been found to inhibit the production of pro-inflammatory cytokines and chemokines, which play a crucial role in the development and progression of various inflammatory diseases. Moreover, N'-(9-anthrylmethylene)-2-pyridinecarbohydrazide has been found to exhibit potent anticancer properties by inducing apoptosis and inhibiting the proliferation of cancer cells.

Advantages and Limitations for Lab Experiments

One of the main advantages of using N'-(9-anthrylmethylene)-2-pyridinecarbohydrazide in laboratory experiments is its potent antioxidant and anti-inflammatory properties, which make it an attractive candidate for studying various diseases such as cancer, cardiovascular disease, and neurodegenerative disorders. Additionally, N'-(9-anthrylmethylene)-2-pyridinecarbohydrazide is relatively easy to synthesize and purify, which makes it a cost-effective compound for various research applications. However, one of the main limitations of using N'-(9-anthrylmethylene)-2-pyridinecarbohydrazide in laboratory experiments is its low solubility in water, which can limit its bioavailability and efficacy in vivo.

Future Directions

There are several future directions for the research on N'-(9-anthrylmethylene)-2-pyridinecarbohydrazide, including the development of more potent and selective derivatives, the elucidation of its mechanism of action, and the evaluation of its efficacy in various disease models. Additionally, further studies are needed to investigate the pharmacokinetics and pharmacodynamics of N'-(9-anthrylmethylene)-2-pyridinecarbohydrazide in vivo, as well as its potential toxicity and side effects. Overall, N'-(9-anthrylmethylene)-2-pyridinecarbohydrazide is a promising compound that has the potential to be developed into a novel therapeutic agent for various diseases.

Scientific Research Applications

N'-(9-anthrylmethylene)-2-pyridinecarbohydrazide has been extensively studied for its potential applications in various scientific research fields such as medicinal chemistry, biochemistry, and pharmacology. It has been found to exhibit potent antioxidant, anti-inflammatory, and anticancer properties that make it an attractive candidate for drug discovery and development.

properties

IUPAC Name

N-[(E)-anthracen-9-ylmethylideneamino]pyridine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H15N3O/c25-21(20-11-5-6-12-22-20)24-23-14-19-17-9-3-1-7-15(17)13-16-8-2-4-10-18(16)19/h1-14H,(H,24,25)/b23-14+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOVBAVDGSNDMLO-OEAKJJBVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C3C=CC=CC3=C2C=NNC(=O)C4=CC=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)C=C3C=CC=CC3=C2/C=N/NC(=O)C4=CC=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H15N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N'-(9-anthrylmethylene)-2-pyridinecarbohydrazide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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